Fluprostenol

Übersicht

Beschreibung

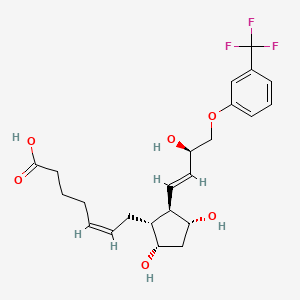

Fluprostenol is a synthetic analogue of prostaglandin F2α, a hormone-like lipid compound found in animals and humans. Prostaglandins play a crucial role in various biological functions, including inflammation, blood flow, and the formation of blood clots. This compound is primarily used in veterinary medicine to manage reproductive issues and induce labor in animals .

Wissenschaftliche Forschungsanwendungen

Fluprostenol hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es dient als Modellverbindung für die Untersuchung der Prostaglandinsynthese und Biokatalyse.

Biologie: Es wird verwendet, um die biologischen Funktionen von Prostaglandinen und ihren Analoga zu untersuchen.

Medizin: This compound wird in der Veterinärmedizin eingesetzt, um Fortpflanzungsprobleme zu behandeln und die Wehen bei Tieren einzuleiten

Industrie: Es wird bei der Produktion anderer Prostaglandinanaloga und verwandter Verbindungen eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an Prostaglandinrezeptoren bindet, insbesondere an den FP-Rezeptor. Diese Bindung aktiviert eine Signalkaskade, die zu verschiedenen physiologischen Reaktionen führt, darunter die Einleitung der Wehen und die Regulierung des Augeninnendrucks . Die beteiligten molekularen Ziele sind in erster Linie die Prostaglandinrezeptoren, und die Wege umfassen die Aktivierung von G-Protein-gekoppelten Rezeptoren .

Safety and Hazards

Fluprostenol is highly flammable and can cause serious eye irritation . It is fatal if swallowed, toxic in contact with skin, and fatal if inhaled . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Zukünftige Richtungen

The development of efficient and stereoselective synthesis of prostaglandins, including Fluprostenol, is of utmost importance due to their valuable medicinal applications and unique chemical structures . The unified synthesis approach provides an alternative route to the highly stereoselective synthesis of prostaglandins and showcases the usefulness and great potential of biocatalysis in constructing complex molecules .

Wirkmechanismus

Target of Action

Fluprostenol is a potent and highly selective agonist of the prostaglandin F2-alpha (FP) receptor . The FP receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including the regulation of intraocular pressure and the contraction of smooth muscle .

Mode of Action

This compound interacts with its primary target, the FP receptor, by binding to it competitively. This interaction triggers a series of intracellular events, leading to the activation of the receptor . The activation of the FP receptor results in various physiological changes, depending on the specific tissue where the receptor is located .

Biochemical Pathways

This compound, as a synthetic analogue of prostaglandin F2α, is involved in the prostaglandin biosynthesis pathway . Prostaglandins are hormone-like lipid compounds that display a multitude of biological functions . The activation of the FP receptor by this compound can lead to changes in the levels of intracellular calcium, which can further affect various downstream signaling pathways .

Pharmacokinetics

Like other prostaglandin analogues, this compound is likely to be well absorbed and distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs can affect the therapeutic efficacy of this compound. Certain drugs, such as Aceclofenac, Acemetacin, and Acetylsalicylic acid, can decrease the therapeutic efficacy of this compound when used in combination . Furthermore, the physiological environment, such as the pH and temperature, can also affect the stability and action of this compound .

Biochemische Analyse

Biochemical Properties

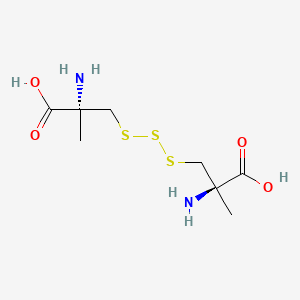

Fluprostenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The synthesis of this compound involves a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction . These interactions set the critical stereochemical configurations under mild conditions .

Cellular Effects

As a prostaglandin analog, it is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A key transformation in its synthesis is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are currently being conducted .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are currently being investigated .

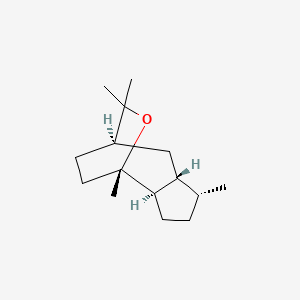

Vorbereitungsmethoden

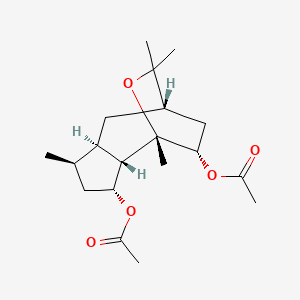

The synthesis of fluprostenol involves a unified strategy for prostaglandins, starting from a dichloro-containing bicyclic ketone. The process includes several key steps:

Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation: This step achieves a high enantiomeric excess (99% ee).

Ketoreductase-catalyzed diastereoselective reduction: This step ensures high diastereoselectivity (87:13 to 99:1 dr).

Copper(II)-catalyzed regioselective p-phenylbenzoylation: This step is crucial for the regioselective transformation of the secondary alcohol.

The overall synthesis is completed in 11-12 steps with an overall yield of 3.8-8.4% .

Analyse Chemischer Reaktionen

Fluprostenol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Baeyer-Villiger-Oxidation ist ein wichtiger Schritt in seiner Synthese.

Reduktion: Diastereoselektive Reduktion von Enonen ist eine weitere kritische Reaktion.

Substitution: Die Kupfer(II)-katalysierte regioselektive p-Phenylbenzoylierung ist ein Beispiel für eine Substitutionsreaktion.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Baeyer-Villiger-Monooxygenase, Ketoreduktase und Kupfer(II)-Katalysatoren. Die wichtigsten gebildeten Produkte sind Zwischenprodukte, die zur endgültigen this compound-Verbindung führen .

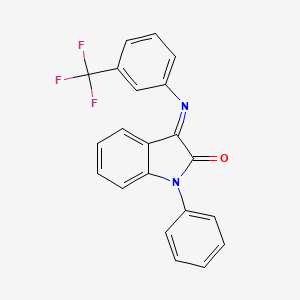

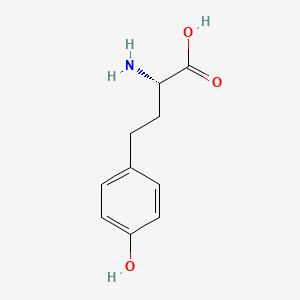

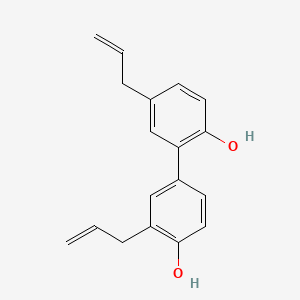

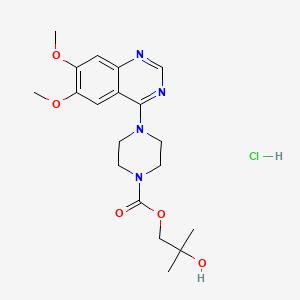

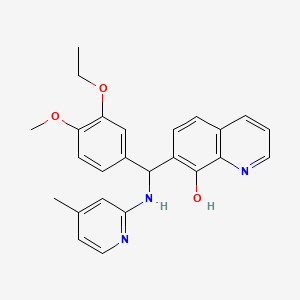

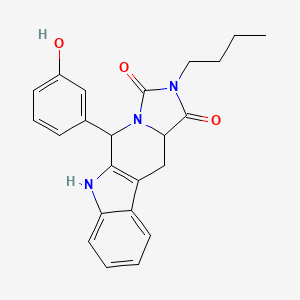

Vergleich Mit ähnlichen Verbindungen

Fluprostenol ähnelt anderen Prostaglandinanaloga wie Cloprostenol, Bimatoprost und Travoprost. Es ist einzigartig in seinen spezifischen Anwendungen in der Veterinärmedizin und seiner hohen Stereoselektivität bei der Synthese . Ähnliche Verbindungen umfassen:

Cloprostenol: Wird in der Veterinärmedizin für ähnliche Zwecke eingesetzt.

Bimatoprost: Wird hauptsächlich in der Ophthalmologie eingesetzt, um den Augeninnendruck zu senken.

Travoprost: Eine weitere ophthalmische Lösung, die zur Behandlung des Glaukoms eingesetzt wird

Die Einzigartigkeit von this compound liegt in seiner spezifischen Rezeptorbindung und seinen Anwendungen sowohl in der Veterinärmedizin als auch in der Ophthalmologie .

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSWYXNVCBLWNZ-QIZQQNKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29F3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55028-71-2 (mono-hydrochloride salt) | |

| Record name | Fluprostenol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040666168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7046122 | |

| Record name | (±)-Fluprostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40666-16-8, 54276-17-4 | |

| Record name | Fluprostenol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040666168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluprostenol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054276174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluprostenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (±)-Fluprostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluprostenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9alpha,11alpha,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPROSTENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/358S7VUE5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUPROSTENOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEH3MCE8X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxo](/img/structure/B1673405.png)

![N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine](/img/structure/B1673407.png)

![N-[(3-Hydroxy-2-quinolinyl)carbonyl]-glycine](/img/structure/B1673411.png)

![3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid](/img/structure/B1673414.png)